molecular formula C9H12N2O2 B13583176 methyl1-cyclobutyl-1H-pyrazole-3-carboxylate

methyl1-cyclobutyl-1H-pyrazole-3-carboxylate

Cat. No.: B13583176
M. Wt: 180.20 g/mol
InChI Key: AHJQORZVIDSBAQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The final step involves esterification with methanol to yield the desired compound .

Industrial Production Methods

Industrial production methods for methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity .

Mechanism of Action

The mechanism of action of methyl 1-cyclobutyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

methyl 1-cyclobutylpyrazole-3-carboxylate

InChI

InChI=1S/C9H12N2O2/c1-13-9(12)8-5-6-11(10-8)7-3-2-4-7/h5-7H,2-4H2,1H3

InChI Key

AHJQORZVIDSBAQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)C2CCC2

Origin of Product

United States

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